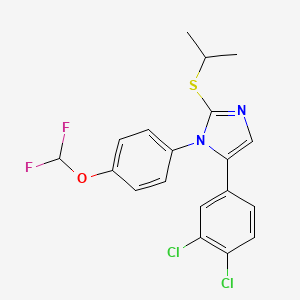
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone, also known as MN-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer. The compound has been found to be effective in inhibiting the growth and proliferation of cancer cells, and has been the subject of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a number of other biochemical and physiological effects. For example, the compound has been found to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of a protein called AKT, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone for lab experiments is its specificity for Hsp90, which makes it a useful tool for studying the function of this protein in cancer cells. However, one limitation of the compound is its relatively low potency compared to other Hsp90 inhibitors. This can make it more difficult to achieve effective inhibition of Hsp90 in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone and related compounds. One area of interest is the development of more potent and selective Hsp90 inhibitors, which could have even greater anti-tumor activity. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is also interest in exploring the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders, which are also associated with abnormal protein folding and stabilization.
Synthesemethoden
The synthesis of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone involves a multi-step process that begins with the reaction of 4-phenoxyaniline with 7-methyl-1,8-naphthyridine-3-carbaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine and chloroacetyl chloride to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone has been the subject of numerous scientific studies, which have demonstrated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that the compound is effective in inhibiting the growth and proliferation of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown promising results, with this compound demonstrating significant anti-tumor activity in animal models of cancer.
Eigenschaften
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-32-16-14-30)29-19-8-10-21(11-9-19)33-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXBFQKVWNSIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)
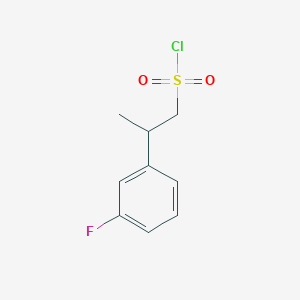
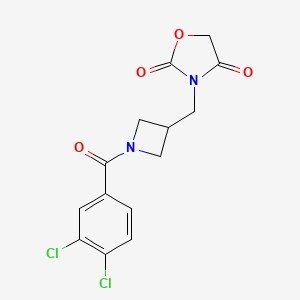
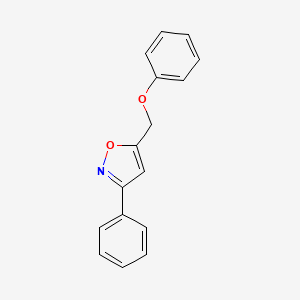
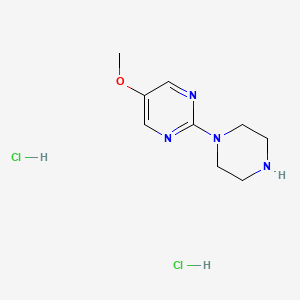
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

